molecular formula C20H21N5O B2861227 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 879574-86-4

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2861227
CAS RN: 879574-86-4
M. Wt: 347.422
InChI Key: KMYWCJKUIZFEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Regioselective Synthesis and Characterization : Research has focused on developing regioselective synthetic routes for creating pyrazolo[1,5-a]pyrimidine derivatives. These synthetic methods involve reactions under specific conditions, such as microwave irradiation or the use of certain catalysts, to achieve high yields and selectivity. These compounds have been characterized using NMR spectroscopy, X-ray diffraction analysis, and other spectroscopic methods to elucidate their structures and confirm the regioselectivity of the reactions (Salem et al., 2015).

Exploration of Reaction Mechanisms : Studies have also delved into the reaction mechanisms of forming pyrazolo[1,5-a]pyrimidine derivatives. For instance, the elucidation of reaction pathways through NMR spectroscopy and X-ray diffraction analysis has provided insights into the molecular transformations occurring during the synthesis, enhancing the understanding of how these compounds are formed (Chimichi et al., 1996).

Biological and Pharmaceutical Potential

Antitumor and Cytotoxic Activities : Some derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities. These studies have identified compounds with broad-spectrum antitumor activity against various cancer cell lines, highlighting the potential pharmaceutical applications of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy (Rostom et al., 2009).

Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized under specific conditions have been screened for their anti-inflammatory and anti-cancer activities. The results of these studies indicate promising activities, suggesting these compounds could serve as leads for the development of new therapeutic agents (Kaping et al., 2016).

properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-12-11-18(24-14(3)10-13(2)22-24)25-20(21-12)19(15(4)23-25)16-8-6-7-9-17(16)26-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWCJKUIZFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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